molecular formula C21H18FN3OS B11447906 N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}thiophene-2-carboxamide

N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B11447906
M. Wt: 379.5 g/mol
InChI Key: WZSUXJNNCDHYQP-UHFFFAOYSA-N
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Description

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene-2-carboxamide derivatives This compound is characterized by the presence of a thiophene ring, a benzodiazole moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, followed by the reaction with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist to certain receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)methylthiophene-2-carboxamide
  • Benzo[b]thiophene-2-carboxamide derivatives

Uniqueness

N-(2-{1-[(2-FLUOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C21H18FN3OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H18FN3OS/c22-16-7-2-1-6-15(16)14-25-18-9-4-3-8-17(18)24-20(25)11-12-23-21(26)19-10-5-13-27-19/h1-10,13H,11-12,14H2,(H,23,26)

InChI Key

WZSUXJNNCDHYQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CS4)F

Origin of Product

United States

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